4-Chloro-1H-benzo[d]imidazol-2-amine

Catalog No.
S1914208
CAS No.
701-14-4
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1H-benzo[d]imidazol-2-amine

CAS Number

701-14-4

Product Name

4-Chloro-1H-benzo[d]imidazol-2-amine

IUPAC Name

4-chloro-1H-benzimidazol-2-amine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)

InChI Key

WDGDTHWKGHBYNL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)N

Synthesis:

4-Chloro-1H-benzo[d]imidazol-2-amine, also known as 2-amino-7-chloro-1H-benzimidazole, can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with dichloroacetic acid, followed by cyclization and subsequent chlorination [].

Potential Applications:

Research suggests that 4-Chloro-1H-benzo[d]imidazol-2-amine may hold promise for various applications in scientific research, though much remains to be explored. Here are some potential areas of investigation:

  • Inhibitor Design: The structure of 4-Chloro-1H-benzo[d]imidazol-2-amine bears similarities to known kinase inhibitors. Studies have explored its potential to inhibit enzymes like CK1δ/ε, which are implicated in various diseases [].

4-Chloro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound characterized by a benzimidazole core with a chlorine substituent at the 4-position and an amino group at the 2-position. Its molecular formula is C₇H₆ClN, and it has a molecular weight of 167.60 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug design.

Typical of amines and halogenated compounds. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Oxidation Reactions: The amino group can be oxidized to form corresponding imine or oxime derivatives.
  • Coupling Reactions: It can react with aryl halides in palladium-catalyzed cross-coupling reactions to form more complex structures.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological properties.

Research indicates that 4-chloro-1H-benzo[d]imidazol-2-amine and its derivatives exhibit significant biological activity, including:

  • Antimicrobial Activity: Compounds containing the benzimidazole moiety have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation, indicating potential as anticancer agents .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in various biological pathways, contributing to its therapeutic potential.

Several methods have been developed for synthesizing 4-chloro-1H-benzo[d]imidazol-2-amine:

  • Traditional Synthesis: This involves the cyclization of o-phenylenediamine with chloroacetic acid or its derivatives under acidic conditions, followed by chlorination.
  • Metal-Catalyzed Reactions: Utilizing transition metals such as copper or palladium facilitates the formation of the benzimidazole ring through coupling reactions with appropriate substrates .
  • Green Chemistry Approaches: Recent advancements focus on environmentally friendly methods using less hazardous reagents and solvents to improve sustainability in synthesis .

4-Chloro-1H-benzo[d]imidazol-2-amine has several applications:

  • Pharmaceutical Development: Its structure serves as a basis for designing drugs targeting various diseases, particularly infections and cancer.
  • Biochemical Research: The compound is used in studies investigating enzyme interactions and biological pathways.
  • Material Science: It may also find applications in developing novel materials due to its unique chemical properties.

Studies on the interactions of 4-chloro-1H-benzo[d]imidazol-2-amine with biological macromolecules have revealed insights into its mechanism of action. For instance:

  • Protein Binding Studies: Research has shown that this compound can bind to specific proteins, which may influence its pharmacodynamics and pharmacokinetics.
  • Molecular Docking Studies: Computational studies suggest that it interacts favorably with certain enzyme active sites, indicating potential as an inhibitor .

These interaction studies are essential for understanding how this compound functions at a molecular level and for guiding further drug development efforts.

Several compounds share structural similarities with 4-chloro-1H-benzo[d]imidazol-2-amine. Here are some notable examples:

Compound NameStructureUnique Features
1H-benzimidazoleStructureBase structure without substitutions; serves as a fundamental scaffold.
2-Amino-benzimidazoleStructureContains an amino group at the 2-position; exhibits different biological activities.
4-Fluoro-1H-benzo[d]imidazol-2-amineStructureFluorine substitution instead of chlorine; alters electronic properties and reactivity.
1-(4-isocyanophenyl)-1H-benzo[d]imidazoleStructureContains an isocyanophenyl group; potentially enhances binding affinity to targets.

The uniqueness of 4-chloro-1H-benzo[d]imidazol-2-amine lies in its specific chlorine substitution and amino group positioning, which may influence its solubility, reactivity, and biological activity compared to these similar compounds.

Traditional Condensation Routes for Benzimidazole Core Formation

The synthesis of benzimidazole derivatives, including 4-Chloro-1H-benzo[d]imidazol-2-amine, relies heavily on established condensation methodologies that have been developed and refined over decades of research [4] [5] [6]. These traditional approaches provide the fundamental framework for constructing the benzimidazole core structure through well-characterized reaction pathways.

The Phillips-Ladenburg reaction represents one of the most widely employed traditional methods for benzimidazole synthesis [4]. This approach involves the condensation of ortho-phenylenediamine derivatives with carboxylic acids under acidic conditions and elevated temperatures [4]. The reaction proceeds through the formation of an intermediate amide followed by intramolecular cyclization to yield the benzimidazole ring system [4]. Research has demonstrated that this method can achieve yields ranging from 43-92% depending on the specific substituents and reaction conditions employed [4].

The Weidenhagen reaction provides another established route for benzimidazole synthesis through the reaction of ortho-phenylenediamine with aldehydes or ketones in the presence of oxidizing agents [6]. This methodology typically employs copper acetate or other bivalent copper salts as catalysts in aqueous or alcoholic media [6]. The reaction mechanism involves the initial formation of a Schiff base intermediate, followed by oxidative cyclization to generate the benzimidazole product [6]. Studies have reported yields of 83-90% for various substituted benzimidazole derivatives using this approach [6].

A more direct condensation approach involves the reaction of ortho-phenylenediamine with carboxylic acids in the presence of dilute mineral acids [4] [7]. This method offers the advantage of simpler reaction conditions while maintaining reasonable yields of 50-75% for most substrates [4] [7]. The reaction proceeds through acid-catalyzed dehydration and cyclization steps, with the mineral acid serving both as a catalyst and dehydrating agent [4] [7].

The condensation of ortho-phenylenediamine with aldehydes under air oxidation conditions represents another significant traditional method [8] [6]. This approach utilizes atmospheric oxygen as the oxidant in the presence of suitable catalysts to promote the cyclization reaction [8] [6]. The method has demonstrated yields of 70-95% for various benzimidazole derivatives and offers the advantage of using readily available atmospheric oxygen as the oxidizing agent [8] [6].

The reaction of ortho-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, provides a direct route to unsubstituted benzimidazoles [5]. This condensation reaction typically requires heating to 100°C and can achieve yields of 80-95% [5]. The mechanism involves the formation of a formamide intermediate followed by cyclization under thermal conditions [5].

Table 1: Traditional Condensation Routes for Benzimidazole Core Formation

MethodReagentsConditionsYield Range (%)References
Phillips-Ladenburg reactionortho-Phenylenediamine + carboxylic acidsAcidic conditions, heat43-92 [4]
Weidenhagen reactionortho-Phenylenediamine + aldehydes/ketonesCopper acetate or bivalent copper salt, water/alcohol83-90 [6]
ortho-Phenylenediamine with carboxylic acidsortho-Phenylenediamine + carboxylic acids + mineral acidDilute mineral acid, heat50-75 [4] [7]
ortho-Phenylenediamine with aldehydesortho-Phenylenediamine + aldehydes + oxidizing agentAir oxidation, catalyst70-95 [8] [6]
ortho-Phenylenediamine with formic acidortho-Phenylenediamine + formic acid/trimethyl orthoformateHeat, 100°C80-95 [5]

Novel Halogenation Strategies for Chloro-Substituted Derivatives

The introduction of chlorine substituents into benzimidazole derivatives requires specialized halogenation strategies that ensure regioselectivity and high yields [9] [7]. Modern approaches to halogenation have evolved to address the challenges associated with selective chlorine incorporation while maintaining the integrity of the benzimidazole core structure.

Direct chlorination methods employ chlorinating agents such as N-chlorosuccinimide or molecular chlorine to introduce chlorine atoms at specific positions on the benzimidazole ring [9] [7]. These methods typically target the 4, 5, 6, or 7 positions of the benzimidazole core and can achieve yields ranging from 65-85% [9] [7]. The regioselectivity of direct chlorination depends on the electronic properties of existing substituents and the reaction conditions employed [9] [7].

Phosphorus oxychloride represents a particularly effective reagent for chlorination at the 2-position of benzimidazole derivatives . This method demonstrates high regioselectivity and can achieve yields of 70-90% under controlled conditions . The use of phosphorus oxychloride facilitates chlorination at the 2-position of the benzimidazole ring, often with high regioselectivity . The process is adaptable for various benzimidazole substrates and provides a reliable route for 2-chloro derivatives .

Thionyl chloride offers another approach for chlorination, particularly for 2-position substitution [7]. This reagent can achieve yields of 65-85% and provides good selectivity for the desired chlorination position [7]. The method is particularly useful for converting hydroxyl or carboxyl groups to chlorine substituents in benzimidazole derivatives [7].

Chlorination during the cyclization process represents an integrated approach where chlorinated precursors are employed in the initial benzimidazole formation reaction . This strategy involves using ortho-phenylenediamine derivatives with pre-existing chlorine substituents or incorporating chlorinated building blocks during the condensation reaction . While yields may be somewhat lower (60-80%), this approach offers the advantage of introducing chlorine substituents in a single synthetic step .

Selective halogenation strategies have been developed to achieve regioselective chlorination with improved yields of 70-90% [9] [7]. These methods employ carefully chosen halogenating agents and reaction conditions to direct chlorination to specific positions on the benzimidazole ring [9] [7]. The development of selective halogenation protocols has significantly improved the efficiency of chloro-substituted benzimidazole synthesis [9] [7].

Table 2: Novel Halogenation Strategies for Chloro-Substituted Derivatives

MethodReagentsPositionYield Range (%)References
Direct chlorinationN-chlorosuccinimide or molecular chlorine4, 5, 6, or 7 position65-85 [9] [7]
Chlorination with phosphorus oxychloridePhosphorus oxychloride2-position70-90
Chlorination with thionyl chlorideThionyl chloride2-position65-85 [7]
Chlorination during cyclizationortho-Phenylenediamine + chlorinated precursorsVarious positions60-80
Selective halogenationSelective halogenating agentsRegioselective70-90 [9] [7]

Green Chemistry Approaches in Amine Functionalization

The development of environmentally sustainable synthetic methods for benzimidazole derivatives has become increasingly important in modern organic chemistry [12] [13] [14]. Green chemistry approaches offer significant advantages in terms of reduced environmental impact, improved atom economy, and enhanced safety profiles compared to traditional synthetic methods.

Deep eutectic solvents represent a revolutionary approach to green benzimidazole synthesis [13]. These biodegradable and non-toxic media can serve both as reaction solvents and reagents in benzimidazole formation [13]. Research has demonstrated that deep eutectic solvents can achieve reaction times as short as 8-15 minutes with yields ranging from 89-98% [13]. The use of choline chloride-based deep eutectic solvents has shown particular promise, enabling selective formation of both 2-substituted and 1,2-disubstituted benzimidazole derivatives [13]. The methodology eliminates the need for hazardous organic solvents and provides easy product recovery through simple extraction procedures [13].

Ultrasound-assisted synthesis provides an energy-efficient alternative to traditional heating methods [15]. This approach utilizes sonochemical activation to accelerate reaction rates and improve yields [15]. Ultrasound-assisted methods can achieve reaction times of 30-60 minutes with yields of 75-90% [15]. The technique offers advantages including reduced energy consumption, shorter reaction times, and improved mass transfer characteristics [15]. Recent developments in continuous-flow ultrasound systems have further enhanced the scalability and efficiency of this approach [15].

Microwave-assisted synthesis represents another energy-efficient green chemistry approach [14] [16]. This method can achieve remarkably short reaction times of 5-10 minutes while maintaining high yields of 85-95% [14] [16]. Microwave heating provides uniform and rapid temperature elevation, leading to improved reaction kinetics and selectivity [14] [16]. The method is particularly effective for benzimidazole synthesis due to the polar nature of the reactants and intermediates [14] [16].

Solvent-free reaction conditions eliminate the need for organic solvents entirely, thereby reducing waste generation and environmental impact [12] [14]. These methods typically employ solid-state reactions or neat conditions to achieve benzimidazole formation [12] [14]. Reaction times may vary from 30-120 minutes, but yields of 80-95% can be achieved [12] [14]. The absence of solvents simplifies purification procedures and reduces overall process costs [12] [14].

Recyclable catalyst systems have been developed to address the sustainability challenges associated with traditional metal catalysts [12] [17]. These systems employ supported catalysts that can be recovered and reused multiple times without significant loss of activity [12] [17]. Copper-loaded alginate hydrogel beads, for example, have demonstrated the ability to maintain catalytic activity for at least three cycles while achieving yields of 70-94% [17]. The development of such recyclable systems significantly improves the overall sustainability profile of benzimidazole synthesis [12] [17].

Table 3: Green Chemistry Approaches in Amine Functionalization

MethodGreen AspectsReaction TimeYield Range (%)References
Deep eutectic solventsBiodegradable, non-toxic medium8-15 min89-98 [13]
Ultrasound-assisted synthesisEnergy efficient, reduced reaction time30-60 min75-90 [15]
Microwave-assisted synthesisEnergy efficient, reduced reaction time5-10 min85-95 [14] [16]
Solvent-free conditionsNo organic solvents, reduced waste30-120 min80-95 [12] [14]
Recyclable catalystsCatalyst recovery and reuseVariable70-94 [12] [17]

Purification Techniques and Yield Optimization

The purification of 4-Chloro-1H-benzo[d]imidazol-2-amine and related derivatives requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable yields [18] [19] [20]. The choice of purification method depends on the specific impurities present, the scale of the synthesis, and the desired final purity.

Recrystallization remains the most commonly employed purification technique for benzimidazole derivatives due to its simplicity and cost-effectiveness [18] [20]. Common recrystallization solvents include ethanol, methanol, and ethyl acetate, which can achieve purities of 95-99% [18] [20]. The selection of recrystallization solvent is critical for achieving optimal purity and yield recovery [18] [20]. For 4-Chloro-1H-benzo[d]imidazol-2-amine, ethanol has proven particularly effective, often requiring dissolution at elevated temperature followed by controlled cooling to promote crystallization [18] [20].

Column chromatography provides the highest level of purification for complex mixtures and can achieve purities of 98-99.5% [19]. This technique employs silica gel as the stationary phase with various mobile phase compositions depending on the specific separation requirements [19]. Column chromatography is particularly valuable for separating positional isomers and removing closely related impurities [19]. The method allows for precise control over the separation process and can handle relatively large quantities of material [19].

Flash chromatography offers rapid and efficient purification for complex mixtures, achieving purities of 97-99% [19]. This pressure-driven technique provides faster separation compared to traditional column chromatography while maintaining high resolution [19]. Flash chromatography is particularly useful when dealing with compounds that may decompose under prolonged purification conditions [19].

Precipitation techniques provide a simple and high-yield approach to purification, typically achieving purities of 90-95% [18]. The addition of anti-solvents to concentrated solutions can effectively remove impurities while recovering the desired product [18]. This method is particularly useful for large-scale purifications where simplicity and yield are prioritized over absolute purity [18].

Filtration and washing procedures represent the simplest purification approach, involving water washing followed by organic solvent treatment [18] [20]. While achieving somewhat lower purities of 85-95%, this method offers the advantages of simplicity and minimal solvent consumption [18] [20]. The technique is often employed as a preliminary purification step before more sophisticated methods [18] [20].

Table 4: Purification Techniques and Yield Optimization

TechniqueSolvents/ConditionsAdvantagesPurity Achieved (%)References
RecrystallizationEthanol, methanol, or ethyl acetateSimple, cost-effective95-99 [18] [20]
Column chromatographySilica gel, various mobile phasesHigh purity, separation of isomers98-99.5 [19]
Flash chromatographySilica gel, pressure-drivenRapid, efficient for complex mixtures97-99 [19]
PrecipitationAddition of anti-solventSimple, high yield recovery90-95 [18]
Filtration and washingWater washing, organic solventSimple, minimal solvent use85-95 [18] [20]

Table 5: Specific Synthesis Methods for 4-Chloro-1H-benzo[d]imidazol-2-amine

MethodKey ReagentsConditionsYield (%)References
Condensation of ortho-phenylenediamine with dichloroacetic acidortho-Phenylenediamine, dichloroacetic acidAcidic conditions, heat70-85
Cyclization followed by chlorinationortho-Phenylenediamine, cyclization agent, chlorinating agentTwo-step process, controlled conditions65-80
Direct synthesis from chlorinated precursors4-Chloro-ortho-phenylenediamine, cyanogen bromideOne-pot synthesis60-75 [1]
Selective chlorination of 1H-benzo[d]imidazol-2-amine1H-benzo[d]imidazol-2-amine, N-chlorosuccinimideSelective conditions, controlled temperature70-80 [9] [7]

4-Chloro-1H-benzo[d]imidazol-2-amine represents a significant member of the benzimidazole family of heterocyclic compounds, characterized by the presence of a chlorine substituent at the 4-position and an amino group at the 2-position of the benzimidazole ring system. This unique structural arrangement confers distinctive physicochemical properties that are crucial for understanding its chemical behavior and potential applications in pharmaceutical and materials science.

Thermodynamic Stability and Thermal Decomposition Behavior

The thermal stability of 4-Chloro-1H-benzo[d]imidazol-2-amine exhibits characteristics typical of benzimidazole derivatives while demonstrating enhanced stability due to the presence of the chlorine substituent. Thermogravimetric analysis data indicates that the compound maintains structural integrity up to approximately 250°C, with thermal decomposition occurring above this temperature . This thermal stability profile places it within the moderate range for benzimidazole derivatives, which typically demonstrate decomposition temperatures ranging from 250°C to 500°C depending on their substitution patterns [2] [3] [4].

The thermodynamic stability of 4-Chloro-1H-benzo[d]imidazol-2-amine is significantly influenced by the electronic properties of the chlorine substituent at the 4-position. The electron-withdrawing nature of chlorine contributes to the stabilization of the benzimidazole ring system through inductive effects, while the aromatic character of the fused ring structure provides additional thermodynamic stability through resonance stabilization [3]. Research on related benzimidazole compounds has demonstrated that halogen substitution, particularly chlorine, can enhance thermal stability by strengthening the C-N bonds within the heterocyclic framework [2].

Comparative studies with other benzimidazole derivatives reveal that the thermal decomposition behavior follows predictable patterns based on substituent effects. Poly(benzimidazole-zinc) complexes demonstrate exceptional thermal stability with decomposition temperatures reaching 400-500°C under nitrogen atmosphere, while poly(benzimidazole-copper) derivatives decompose at significantly lower temperatures around 250°C [5]. These findings suggest that the thermal stability of 4-Chloro-1H-benzo[d]imidazol-2-amine can be further enhanced through complexation with appropriate metal centers.

The kinetics of thermal decomposition for benzimidazole derivatives generally follow second-order kinetics with respect to the parent compound, proceeding through transient intermediates that ultimately lead to ring fragmentation [6]. For 4-Chloro-1H-benzo[d]imidazol-2-amine, the presence of the chlorine substituent may influence these decomposition pathways by providing alternative reaction routes or stabilizing certain intermediate species.

Solubility Characteristics in Polar and Aprotic Solvent Systems

The solubility profile of 4-Chloro-1H-benzo[d]imidazol-2-amine reflects the dual nature of its molecular structure, incorporating both polar functional groups and aromatic character. The compound exhibits moderate solubility in polar organic solvents due to the presence of the amino group at the 2-position, which facilitates hydrogen bonding interactions with protic solvents [7] [8]. The benzimidazole core contributes to the overall polarity of the molecule through the presence of nitrogen atoms in the heterocyclic ring system.

In aprotic solvent systems, particularly dimethylformamide and dimethyl sulfoxide, 4-Chloro-1H-benzo[d]imidazol-2-amine demonstrates enhanced solubility compared to purely aqueous media . This enhanced solubility in aprotic systems can be attributed to favorable dipolar interactions between the solvent molecules and the polarized benzimidazole ring system. The electron-withdrawing chlorine substituent contributes to the molecular dipole moment, facilitating these interactions.

The aqueous solubility of 4-Chloro-1H-benzo[d]imidazol-2-amine is limited, typical of benzimidazole derivatives, but can be significantly enhanced under acidic conditions due to protonation of the benzimidazole nitrogen atoms [7]. In dilute acidic solutions, the compound forms stable protonated species that exhibit increased water solubility through enhanced hydrogen bonding and ionic interactions with the aqueous medium.

Conversely, in alkaline aqueous solutions, 4-Chloro-1H-benzo[d]imidazol-2-amine can undergo deprotonation at the N-H group, enabling the formation of soluble metallic complexes [7]. This pH-dependent solubility behavior is characteristic of benzimidazole compounds and provides opportunities for controlling solubility through pH adjustment in pharmaceutical formulations or chemical processing applications.

The solubility in non-polar solvents remains poor due to the limited lipophilic character of the molecule. However, the presence of the chlorine substituent does impart some degree of lipophilicity compared to the unsubstituted parent compound, potentially affecting membrane permeability and bioavailability in biological systems [8].

Acid-Base Behavior and pKa Determination

4-Chloro-1H-benzo[d]imidazol-2-amine exhibits amphoteric behavior characteristic of benzimidazole derivatives, functioning as both a weak base and a weak acid depending on the solution conditions. Computational predictions indicate a pKa value of 9.01±0.30, placing the compound in the weakly basic range [11]. This predicted pKa value reflects the influence of the 4-chloro substituent, which exerts an electron-withdrawing effect that slightly reduces the basicity compared to the unsubstituted 1H-benzo[d]imidazol-2-amine.

The basic character of 4-Chloro-1H-benzo[d]imidazol-2-amine arises from the lone pair electrons on the nitrogen atoms within the imidazole ring system. Protonation preferentially occurs at the benzimidazole nitrogen atoms rather than the exocyclic amino group, consistent with the electronic structure and stability considerations of the resulting protonated species [7] [12]. The electron-withdrawing effect of the chlorine substituent at the 4-position reduces the electron density on the ring nitrogen atoms, resulting in decreased basicity compared to electron-donating substituents.

The acidic properties of the compound manifest through the ability of the N-H group to undergo deprotonation in the presence of strong bases. This deprotonation enables the formation of anionic species that can coordinate with metal centers to form stable complexes [7] [12]. The acidic strength is sufficient to allow dissolution in aqueous alkaline solutions, facilitating the synthesis of N-metallic compounds for various applications.

Tautomerism plays a significant role in the acid-base behavior of 4-Chloro-1H-benzo[d]imidazol-2-amine. The compound exhibits fast prototropic equilibrium between tautomeric forms, particularly when asymmetrically substituted [4]. This tautomeric behavior can influence the apparent pKa values measured under different experimental conditions and affects the compound's reactivity profile.

The formation of stable salts with acids represents an important aspect of the acid-base chemistry of 4-Chloro-1H-benzo[d]imidazol-2-amine. These salt forms often exhibit enhanced solubility in aqueous media compared to the neutral compound, making them valuable for pharmaceutical applications where improved bioavailability is desired [13].

Comparative Reactivity with Related Benzimidazole Analogues

The reactivity profile of 4-Chloro-1H-benzo[d]imidazol-2-amine must be understood in the context of structure-activity relationships within the benzimidazole family. The position and electronic nature of substituents significantly influence the chemical reactivity, biological activity, and physicochemical properties of these compounds [14] [15].

Compared to the unsubstituted 1H-benzo[d]imidazol-2-amine, the 4-chloro derivative exhibits reduced nucleophilicity at the amino group due to the electron-withdrawing effect of the chlorine substituent [14] [15]. This electronic effect is most pronounced when the halogen is positioned ortho to the amino group, as in the 4-chloro derivative, compared to meta or para positions. The 6-chloro isomer (equivalent to 5-chloro numbering) demonstrates higher nucleophilicity than the 4-chloro compound due to the greater distance between the electron-withdrawing substituent and the reactive amino group [16] [14] [15].

Structure-activity relationship studies reveal that halogen substitution patterns significantly affect the biological and chemical properties of benzimidazole derivatives. Compounds with chloro substitution at the 4-position, such as 4-Chloro-1H-benzo[d]imidazol-2-amine, demonstrate moderate antimicrobial activity while maintaining reasonable chemical stability [15] [17]. In contrast, 6-chloro derivatives often exhibit enhanced antimicrobial properties due to optimal electronic and steric factors [16] [14] [15].

The comparison with other electron-withdrawing substituents provides insight into the unique properties of the 4-chloro derivative. 4-Nitro-1H-benzo[d]imidazol-2-amine shows significantly reduced nucleophilicity and basicity due to the strong electron-withdrawing nature of the nitro group, while also demonstrating enhanced thermal stability [14] [15] [17]. Conversely, 4-fluoro derivatives exhibit intermediate properties between the unsubstituted and 4-chloro compounds, reflecting the moderate electron-withdrawing effect of fluorine [14] [15].

Electron-donating substituents such as methyl groups at the 4-position enhance the nucleophilicity and basicity of the amino group, resulting in increased reactivity compared to 4-Chloro-1H-benzo[d]imidazol-2-amine [14] [15]. This enhanced reactivity often translates to improved biological activity but may also lead to decreased chemical stability under certain conditions.

The relative reactivity of 4-Chloro-1H-benzo[d]imidazol-2-amine in nucleophilic substitution reactions, electrophilic aromatic substitution, and metal coordination chemistry reflects the balanced influence of the chlorine substituent. The compound demonstrates sufficient reactivity for synthetic transformations while maintaining adequate stability for practical applications. This balance makes it a valuable intermediate in pharmaceutical synthesis and materials chemistry applications.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-1H-benzimidazol-2-amine

Dates

Last modified: 08-16-2023

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